

An In-depth Technical Guide to **cis-2,6-Dimethyl-2,6-octadiene**

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Compound of Interest

Compound Name: **cis-2,6-Dimethyl-2,6-octadiene**

Cat. No.: **B1623785**

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SMILES Notation: C/C=C(/C)\CCC=C(C(C)C[1]

This technical guide provides a comprehensive overview of **cis-2,6-Dimethyl-2,6-octadiene**, a monoterpenoid of interest to researchers in various fields, including organic synthesis and chemical biology. This document details its physicochemical properties, a proposed synthetic protocol, and its known natural occurrences.

Physicochemical and Spectroscopic Data

cis-2,6-Dimethyl-2,6-octadiene possesses distinct physical and chemical properties that are crucial for its handling, characterization, and application. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈	[1] [2]
Molecular Weight	138.25 g/mol	[1] [2]
IUPAC Name	(6Z)-2,6-dimethylocta-2,6-diene	[1] [2]
CAS Number	2492-22-0	[1] [2]
Melting Point	-69.6 °C (estimated)	[2]
Boiling Point	173.7 °C (estimated)	[2]
Density	0.7750 g/cm ³	[2]
Refractive Index	1.4498	[2]
Isomeric SMILES	C/C=C(/C)\CCC=C(C)C	[1] [2]
InChI	InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-	[2]
InChIKey	MZPDTOMKQCMETI-YHYXMXQVSA-N	[2]

Spectroscopic analysis is essential for the structural elucidation and confirmation of **cis-2,6-Dimethyl-2,6-octadiene**. Gas chromatography-mass spectrometry (GC-MS) data indicates a base peak at m/z 69, which corresponds to the fragmentation of the allylic methyl groups.[\[2\]](#) Other significant peaks are observed at m/z 41 and 95, resulting from the cleavage of the hydrocarbon chain.[\[2\]](#) In ¹H NMR spectra, the olefinic protons resonate in the range of δ 5.2–5.4 ppm, while the methyl groups adjacent to the double bonds show resonances at δ 1.6–1.8 ppm.[\[2\]](#)

Experimental Protocols: Synthesis of **cis-2,6-Dimethyl-2,6-octadiene**

A plausible and effective method for the stereoselective synthesis of **cis-2,6-Dimethyl-2,6-octadiene** is the Wittig reaction. This reaction is renowned for its ability to form carbon-carbon double bonds with control over the stereochemistry. The use of non-stabilized ylides in the Wittig reaction generally leads to the formation of Z-alkenes (cis isomers), which is the desired outcome for this synthesis.

The proposed synthesis involves two main stages: the preparation of the phosphonium ylide and the subsequent Wittig reaction with a suitable ketone.

Part 1: Preparation of the Isopropyltriphenylphosphonium Ylide

Materials:

- Isopropyltriphenylphosphonium iodide
- A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend isopropyltriphenylphosphonium iodide in the anhydrous solvent.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add one equivalent of the strong base (e.g., n-BuLi solution) to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

Part 2: Wittig Reaction with 5-Methyl-2-hexanone

Materials:

- The freshly prepared isopropyltriphenylphosphonium ylide solution
- 5-Methyl-2-hexanone
- Anhydrous aprotic solvent (as used in Part 1)
- Inert atmosphere

Procedure:

- Cool the ylide solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of 5-methyl-2-hexanone (1 equivalent) in the anhydrous solvent to the ylide solution via a syringe or dropping funnel.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure **cis-2,6-Dimethyl-2,6-octadiene**. The by-product, triphenylphosphine oxide, is more polar and will be separated during chromatography.

Natural Occurrence and Biosynthesis

cis-2,6-Dimethyl-2,6-octadiene is a naturally occurring compound found in the essential oils of several plants. It has been identified in *Camellia sinensis* (the tea plant), *Magnolia sieboldii*, and *Zingiber officinale* (ginger).^[2] It is also a minor component of geranium oil, where it contributes to the overall aromatic profile.^[2]

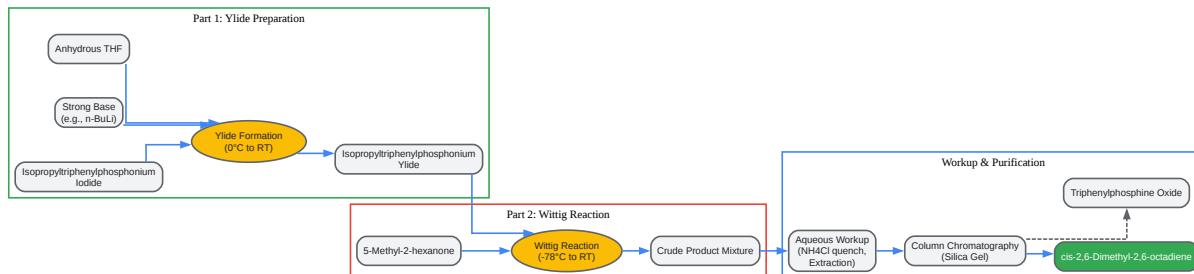
The biosynthesis of this monoterpenoid proceeds via the mevalonate pathway.^[2] The key precursor, geranyl pyrophosphate, undergoes isomerization and subsequent elimination reactions to form the characteristic conjugated diene system of **cis-2,6-Dimethyl-2,6-octadiene**.^[2]

Applications in Drug Development

While direct applications of **cis-2,6-Dimethyl-2,6-octadiene** in drug development are not extensively documented, related structures and derivatives have shown biological activity. For instance, derivatives of 3,7-dimethyl-2,6-octadienamide have been synthesized and shown to exhibit fungicidal activities against pathogens such as *Rhizoctonia solani*. Some of these amide derivatives displayed significant inhibition rates at a concentration of 50 µg/mL. Furthermore, a compound containing a 3,7-dimethyl-2,6-octadienyl moiety has demonstrated antitumor activity in a mouse hepatocellular carcinoma cell line. This suggests that the dimethyloctadiene scaffold could be a valuable starting point for the development of new therapeutic agents.

Visualizations

Synthetic Workflow of **cis-2,6-Dimethyl-2,6-octadiene** via Wittig Reaction



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Caption: Synthetic workflow for **cis-2,6-Dimethyl-2,6-octadiene**.

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References

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